N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide is a chemical compound that has gained significant attention in scientific research in recent years. This compound, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme involved in B-cell receptor signaling, and its inhibition has shown promising therapeutic potential in various diseases, including B-cell malignancies and autoimmune disorders.
Wirkmechanismus
Further studies are needed to elucidate the precise mechanism of action of N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide and its effects on various cellular processes.
Conclusion:
This compound is a promising compound with significant therapeutic potential in various diseases. Its potent and selective inhibition of BTK makes it an ideal tool for studying the role of BTK in various cellular processes. This compound has shown promising results in preclinical and clinical studies, and further research is ongoing to evaluate its safety and efficacy profiles in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide has several advantages for laboratory experiments. It is a potent and selective inhibitor of BTK, with minimal off-target effects, making it an ideal tool for studying the role of BTK in various cellular processes. This compound is also commercially available, making it readily accessible for researchers. However, this compound has some limitations for laboratory experiments. It is a relatively new compound, and its long-term safety and efficacy profiles are still under investigation. In addition, this compound is a highly lipophilic compound, which may affect its pharmacokinetic properties and bioavailability.
Zukünftige Richtungen
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide has shown promising results in preclinical and clinical studies, and further research is ongoing to evaluate its therapeutic potential in various diseases. Some of the future directions for this compound research include:
1. Combination therapy: this compound may be used in combination with other agents, such as monoclonal antibodies and chemotherapy, to enhance its therapeutic efficacy.
2. Biomarker identification: Identification of biomarkers that predict response to this compound may help in patient selection and treatment optimization.
3. Safety and efficacy profiles: Long-term safety and efficacy profiles of this compound in various diseases need to be evaluated in larger clinical trials.
4.
Synthesemethoden
The synthesis of N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide involves several steps, starting from commercially available starting materials. The first step involves the preparation of 2-(trifluoromethyl)benzoic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 2-amino-1-(4-biphenylyl)propan-1-ol to yield the desired product, this compound. The synthesis of this compound is a multistep process and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide has been extensively studied in preclinical and clinical settings for its therapeutic potential in various diseases. In B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), BTK inhibition has shown promising results. This compound has demonstrated potent and selective inhibition of BTK in preclinical studies and has been evaluated in phase I clinical trials in patients with relapsed or refractory CLL and MCL. The results of these trials have shown promising efficacy and safety profiles, and further studies are ongoing.
Eigenschaften
IUPAC Name |
N-[2-hydroxy-2-(4-phenylphenyl)propyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3NO2/c1-22(29,18-13-11-17(12-14-18)16-7-3-2-4-8-16)15-27-21(28)19-9-5-6-10-20(19)23(24,25)26/h2-14,29H,15H2,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDINCLWODHVLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1C(F)(F)F)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.